![molecular formula C20H13N3O3S B2925999 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid CAS No. 898646-57-6](/img/structure/B2925999.png)

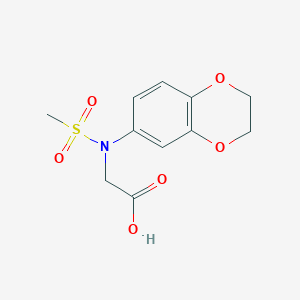

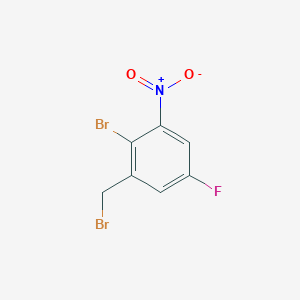

4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

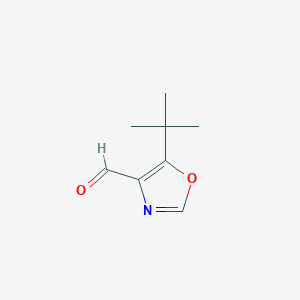

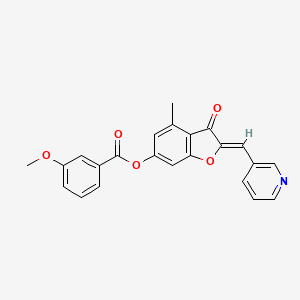

Dye-Sensitized Solar Cells

Research has indicated the potential of benzoic acid derivatives, specifically those involving electron-acceptor groups, in improving the performance of dye-sensitized solar cells (DSSCs). A study by Yang et al. (2016) explored the impact of various electron-acceptors, including benzoic acid derivatives, on the photovoltaic parameters and stability of DSSCs. They found that certain derivatives could significantly enhance power conversion efficiency and stability under sunlight exposure, attributed to favorable energy level adjustments and enhanced light-harvesting capabilities (Yang et al., 2016).

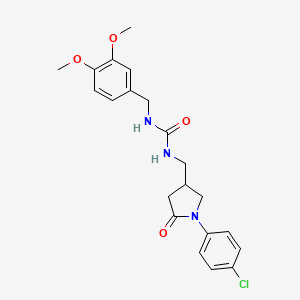

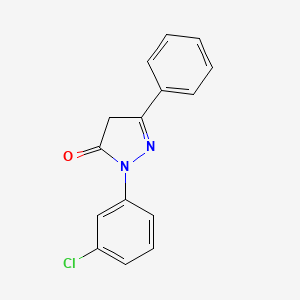

HPPD Inhibitors

In the realm of agricultural chemistry, benzoic acid derivatives have been investigated for their herbicidal activity. Fu et al. (2021) designed and synthesized aryl-formyl piperidinone derivatives, incorporating benzoic acid motifs, to target 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme critical in plant metabolism. Their findings suggested that these compounds possess significant herbicidal activity, with the potential for development into new, environmentally friendly herbicides (Fu et al., 2021).

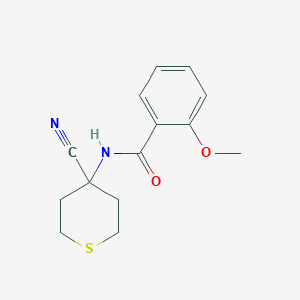

Antibacterial and Antiparasitic Properties

Derivatives of benzoic acid have also been explored for their antimicrobial and antiparasitic properties. A study by Delmas et al. (2002) investigated the in vitro activities of 6-nitro- and 6-amino-benzothiazoles and their anthranilic acid derivatives against Leishmania infantum and Trichomonas vaginalis. The study highlighted the structure-activity relationship, demonstrating how modifications at position 2 of the benzothiazole ring influence antiparasitic activity (Delmas et al., 2002).

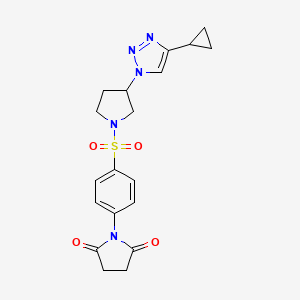

Metal Complexes with Antimicrobial Activity

Benzothiazole-imino-benzoic acid ligands and their metal complexes have been synthesized and characterized for antimicrobial potential by Mishra et al. (2019). These complexes showed promising activity against bacterial strains responsible for various infections, indicating the potential for developing new antimicrobial agents (Mishra et al., 2019).

Mecanismo De Acción

Target of Action

The primary target of 4-(2-(Benzo[d]thiazol-2-yl)nicotinamido)benzoic acid is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this bacterium .

Mode of Action

It is known that benzothiazole derivatives can interact with their targets and cause changes that inhibit the growth of the bacteria

Biochemical Pathways

It is likely that the compound interferes with essential biochemical pathways in the bacterium, leading to its inhibition

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the severity of the infection caused by this bacterium.

Propiedades

IUPAC Name |

4-[[2-(1,3-benzothiazol-2-yl)pyridine-3-carbonyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N3O3S/c24-18(22-13-9-7-12(8-10-13)20(25)26)14-4-3-11-21-17(14)19-23-15-5-1-2-6-16(15)27-19/h1-11H,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTLLVMLMYRVDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)C(=O)NC4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B2925920.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)

![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)

![Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2925936.png)